1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea
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Overview
Description
1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of urea derivatives and has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea involves the inhibition of specific enzymes such as tyrosine kinases, which play a crucial role in various cellular processes. By inhibiting these enzymes, this compound can effectively block the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea has also been found to possess various other biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. This compound has also been found to possess neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea in lab experiments is its potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme function and regulation. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea. One area of interest is the development of new derivatives of this compound with improved solubility and selectivity for specific enzymes. Another potential direction is the investigation of the neuroprotective properties of this compound for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea involves the reaction of 2-imidazol-1-ylbenzylamine with isobutyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using standard methods such as column chromatography.
Scientific Research Applications
1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. This compound has also been shown to possess anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
1-[(2-imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-12(2)9-17-15(20)18-10-13-5-3-4-6-14(13)19-8-7-16-11-19/h3-8,11-12H,9-10H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFSKKWCWQCIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NCC1=CC=CC=C1N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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